Isoproterenol Sulfate

概要

説明

It is a non-selective beta-adrenergic agonist, which means it stimulates beta receptors in the heart and lungs, leading to increased heart rate and bronchodilation . Isoproterenol Sulfate was first approved by the FDA on March 9, 1956, and has since been a significant component in the management of various cardiovascular and respiratory conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isoproterenol involves the reaction of catechol with isopropylamine. The process typically includes the following steps:

Nitration: Catechol is nitrated to form 3,4-dinitrocatechol.

Reduction: The dinitro compound is then reduced to 3,4-diaminocatechol.

Alkylation: The diamino compound undergoes alkylation with isopropylamine to form isoproterenol.

Industrial Production Methods

Industrial production of Isoproterenol Sulfate involves the use of pressurized metered dose inhaler (pMDI) technology. The manufacturing process includes:

Cold Filling: The formulation components are combined in bulk and filled into containers at low temperatures to maintain the propellant in a liquid state.

Pressure Filling: The formulation is filled into containers under high pressure to ensure the propellant remains in a liquid state.

化学反応の分析

Types of Reactions

Isoproterenol Sulfate undergoes several types of chemical reactions, including:

Oxidation: Isoproterenol can be oxidized to form quinones.

Reduction: It can be reduced to form catechol derivatives.

Substitution: Isoproterenol can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acids.

Major Products Formed

Oxidation: Quinones and other oxidized catechol derivatives.

Reduction: Catechol and its derivatives.

Substitution: Various substituted catechol compounds.

科学的研究の応用

Cardiovascular Applications

Isoproterenol sulfate is widely used in the treatment of various cardiovascular conditions due to its ability to increase heart rate and myocardial contractility.

Treatment of Bradycardia and Heart Block

This compound is indicated for the management of bradycardia (slow heart rate) and heart block. It can be administered intravenously to rapidly increase heart rate in emergency situations, such as cardiac arrest, until more definitive treatments can be applied. Studies have shown that it effectively manages these conditions without significant adverse effects, making it a critical drug in acute care settings .

Use in Cardiac Shock States

The compound is also utilized in treating hypovolemic shock, septic shock, and cardiogenic shock. By enhancing cardiac output through increased heart rate and contractility, this compound helps stabilize patients experiencing severe circulatory failure .

Respiratory Applications

Historically, this compound was employed as a bronchodilator for asthma treatment via inhalation routes. Although its use for this purpose has declined due to the availability of more selective beta-agonists, it remains relevant in specific clinical scenarios.

Bronchospasm Management

This compound can be used to relieve bronchospasm during anesthesia or in cases where other medications are ineffective. Its ability to dilate bronchial passages makes it beneficial in acute respiratory distress situations .

Research Applications

Recent studies have explored innovative applications of this compound beyond traditional uses.

Cardiosphere-Derived Cell Therapy

A study investigated the pre-treatment with this compound on cardiosphere-derived cells (CDCs) for myocardial infarction therapy. The results indicated that isoproterenol pre-treatment significantly improved the therapeutic efficacy of CDC transplantation, enhancing cell viability and differentiation in myocardial tissue repair .

| Study Parameter | MI Group | MI + CDC Group | MI + ISO-CDC Group |

|---|---|---|---|

| Echocardiographic Improvement | Baseline | Moderate | Significant |

| Hemodynamic Assessment | Poor | Moderate | Good |

| Histological Assessment | Low | Moderate | High |

Dose-Response Studies

Research has established dose-response curves for this compound's chronotropic effects, highlighting significant intersubject variability in receptor sensitivity among individuals. These findings are crucial for understanding patient-specific responses to treatment and tailoring dosages accordingly .

Historical Context and Evolution

This compound was first synthesized in the 1940s and gained FDA approval in 1948 due to its potent effects on cardiac function and bronchial dilation compared to adrenaline. Its historical significance lies in its role as one of the first beta-agonists used clinically, paving the way for further developments in adrenergic pharmacotherapy .

作用機序

Isoproterenol Sulfate exerts its effects by stimulating beta-adrenergic receptors in the heart and lungs. This leads to:

Increased Heart Rate: Stimulation of beta-1 receptors in the heart increases heart rate and cardiac output.

Bronchodilation: Activation of beta-2 receptors in the lungs causes relaxation of bronchial smooth muscles, leading to bronchodilation

類似化合物との比較

Similar Compounds

Albuterol: A selective beta-2 adrenergic agonist used primarily for asthma.

Epinephrine: A non-selective adrenergic agonist used for anaphylaxis and cardiac arrest.

Orciprenaline: Another beta-adrenergic agonist used for asthma and bronchospasm .

Uniqueness

Isoproterenol Sulfate is unique due to its non-selective action on both beta-1 and beta-2 receptors, making it effective for both cardiovascular and respiratory conditions. Unlike albuterol, which is selective for beta-2 receptors, this compound can increase heart rate while also providing bronchodilation .

生物活性

Isoproterenol sulfate, a non-selective beta-adrenergic agonist, is primarily used in clinical settings to manage conditions such as heart block, bronchospasm in anesthesia, and cardiac arrest. Its biological activity is characterized by its effects on various physiological systems, particularly the cardiovascular and respiratory systems. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to several physiological responses:

- Cardiovascular Effects : Increases heart rate (chronotropic effect) and myocardial contractility (inotropic effect), enhancing cardiac output.

- Respiratory Effects : Causes bronchodilation, making it useful in treating asthma and other obstructive airway diseases.

Pharmacokinetics and Dosage

The pharmacokinetics of this compound indicate rapid absorption and distribution, with a half-life that allows for frequent dosing in acute settings. A study involving 28 subjects demonstrated significant intersubject variability in receptor sensitivity, highlighting the need for individualized dosing strategies based on patient response .

| Parameter | Value |

|---|---|

| Chemical Formula | C22H40N2O12S |

| Molecular Weight | 556.62 g/mol |

| Half-Life | Approximately 2 hours |

| Route of Administration | Intravenous, Inhalation |

Cardiovascular Studies

Research has shown that this compound can induce cardiac hypertrophy and apoptosis under certain conditions. A study indicated that chronic exposure to isoproterenol enhances apoptosis in human embryonic kidney (HEK) cells when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .

Case Study : In patients with heart failure, intravenous administration of this compound resulted in improved cardiac output without significant adverse effects, demonstrating its therapeutic potential in acute heart failure management .

Respiratory Studies

In the context of respiratory therapy, a randomized study comparing this compound with terbutaline sulfate found no significant difference in pulmonary function but noted that isoproterenol had a similar peak effect with a shorter duration of action .

Table: Comparison of Bronchodilator Effects

| Medication | Peak Effect Duration | Efficacy on Pulmonary Function |

|---|---|---|

| Isoproterenol | Short (1-2 hours) | Similar to Terbutaline |

| Terbutaline | Longer (4-6 hours) | More sustained effect |

Safety Profile

The safety profile of this compound includes potential side effects such as tachycardia and hypokalemia. A study assessing continuous inhalation treatment for acute asthma exacerbations found that adverse events were significantly lower compared to other beta-agonists like salbutamol .

Adverse Events Reported :

- Tachycardia: 26.8% in salbutamol group vs. 2.4% in isoproterenol group.

- Hypokalemia was also noted but less frequently with isoproterenol.

Molecular Interactions

Molecular docking studies have elucidated the interaction between this compound and various enzymes involved in oxidative stress response. The compound demonstrated binding affinities with superoxide dismutase (SOD) and catalase (CAT), suggesting potential antioxidant properties that may mitigate oxidative damage during ischemic events .

特性

IUPAC Name |

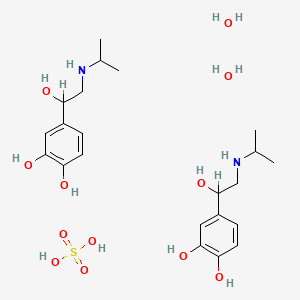

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQPTVCVZLUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976254 | |

| Record name | Isoproterenol sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-56-4, 299-95-6 | |

| Record name | Isoproterenol sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproterenol sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoprenalinsulfat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。